molecular formula C18H22ClN5O2S B2403190 5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-82-8

5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

カタログ番号: B2403190
CAS番号: 869343-82-8
分子量: 407.92
InChIキー: FEZDDFWGSVBRGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22ClN5O2S and its molecular weight is 407.92. The purity is usually 95%.
BenchChem offers high-quality 5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-[(2-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O2S/c1-12-20-18-24(21-12)17(26)16(27-18)15(13-4-2-3-5-14(13)19)23-8-6-22(7-9-23)10-11-25/h2-5,15,25-26H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZDDFWGSVBRGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C22H25ClN8O3SC_{22}H_{25}ClN_8O_3S, with a molecular weight of approximately 517.01 g/mol. The structure features a thiazole ring fused with a triazole component, which is known to contribute to its biological properties.

The biological activity of the compound can be attributed to its interaction with specific molecular targets within cells. The thiazolo-triazole framework is known for its ability to inhibit various enzymes and receptors involved in cell proliferation and survival.

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit significant antiproliferative effects on cancer cell lines. For instance, derivatives of thiazolidinone have shown moderate to strong antiproliferative activity in leukemia cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
    • The presence of the piperazine moiety enhances the compound's ability to penetrate cellular membranes, facilitating its action on intracellular targets.
  • Antiviral Activity :
    • Preliminary studies suggest that derivatives of this compound may inhibit human adenovirus (HAdV) replication. Compounds structurally related to this molecule have been shown to possess low micromolar potency against HAdV, indicating potential as antiviral agents .

Table 1: Summary of Biological Activities

Biological ActivityTargetIC50 (μM)CC50 (μM)Selectivity Index
AntiproliferativeCancer Cells (e.g., leukemia)5.0306
AntiviralHAdV0.27156.8>100

Case Studies

  • Anticancer Studies :
    • In vitro studies demonstrated that similar thiazolo-triazole compounds induced apoptosis in various cancer cell lines through mechanisms such as caspase activation and DNA fragmentation assays . The cytotoxic effects were evaluated using MTT assays and flow cytometry.
  • Antiviral Efficacy :
    • A recent study highlighted the effectiveness of related compounds against HAdV infections in immunocompromised patients. The lead compound exhibited an IC50 value of 0.27 μM with minimal cytotoxicity, suggesting a favorable therapeutic window .

Q & A

Q. Advanced

  • Design of Experiments (DoE) : Use factorial design to screen variables (temperature, stoichiometry, solvent ratios). For example, a 65–75°C range minimizes byproduct formation during triazole cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time for piperazine coupling steps (e.g., from 12 hours to 45 minutes) while maintaining >85% yield .
  • In-line Analytics : Implement FTIR or HPLC monitoring to track intermediate formation and adjust conditions dynamically .

What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

Q. Advanced

  • Target Fishing : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins from cell lysates .
  • Molecular Docking : Screen against kinase or GPCR libraries (e.g., using AutoDock Vina) to prioritize targets, leveraging the piperazine moiety’s known affinity for neurotransmitter receptors .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KDK_D) for hypothesized targets like serotonin receptors or bacterial efflux pumps .

How can structural modifications enhance the compound’s stability under physiological conditions?

Q. Advanced

  • Prodrug Design : Replace the labile hydroxyethyl group with ester prodrugs (e.g., acetyl or pivaloyl esters) to improve plasma stability .
  • Chelation Shielding : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the chlorophenyl ring to reduce oxidative degradation .
  • pH-Sensitive Formulations : Encapsulate in liposomes with pH 5.5 buffers to protect against gastric degradation during oral administration .

How should researchers address contradictory bioactivity data across in vitro and in vivo models?

Q. Advanced

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and time-kill kinetics to rule out false positives from assay-specific artifacts .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in vivo that may explain discrepancies (e.g., hydroxylation at the thiazole ring) .
  • Species-Specific Factors : Compare cytochrome P450 isoform expression in test models to adjust dosing regimens .

What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Q. Advanced

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target ~3.5 for blood-brain barrier penetration) and CYP450 inhibition risks .
  • Molecular Dynamics (MD) Simulations : Simulate membrane permeation through lipid bilayers to assess passive diffusion rates .
  • QSAR Modeling : Train models on analogous thiazolo-triazole derivatives to predict solubility and bioavailability .

How can researchers validate the compound’s selectivity for intended biological targets?

Q. Advanced

  • Counter-Screening : Test against panels of off-target receptors (e.g., CEREP’s Psychoactive Drug Screen) to rule out polypharmacology .
  • CRISPR-Cas9 Knockouts : Generate cell lines lacking hypothesized targets (e.g., 5-HT2A_{2A} receptors) to confirm loss-of-function phenotypes .
  • Thermal Shift Assays : Measure target protein melting temperature (TmT_m) shifts upon compound binding to confirm direct interactions .

What are the best practices for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Q. Advanced

  • Fragment-Based Design : Systematically replace the chlorophenyl, hydroxyethyl, or methylthiazole groups with bioisosteres (e.g., replacing Cl with CF3_3) .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using multivariate regression on a library of 20+ analogs .
  • Crystallographic SAR : Co-crystallize derivatives with target proteins (e.g., kinases) to map binding interactions at atomic resolution .

How should researchers mitigate batch-to-batch variability in biological assays?

Q. Advanced

  • Strict QC Protocols : Enforce ≥95% purity (HPLC) and characterize polymorphs via PXRD to ensure consistency .
  • Bioassay Standardization : Include internal controls (e.g., reference inhibitors) in every assay plate to normalize inter-experimental variability .
  • Stability-Indicating Methods : Use forced degradation studies (heat, light, pH) to establish validated HPLC methods for detecting impurities .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。